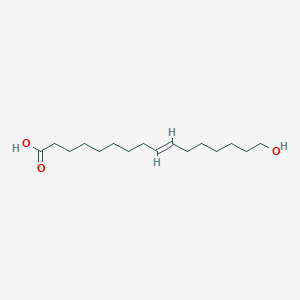

16-Hydroxyhexadec-9-enoic acid

Übersicht

Beschreibung

16-Hydroxyhexadec-9-enoic acid is a type of ω-hydroxy-long-chain fatty acid . It has a molecular formula of C16H30O3 . The average mass is 270.408 Da and the monoisotopic mass is 270.219482 Da .

Synthesis Analysis

The synthesis of this compound involves the condensation of the dilithio-derivative of oct-7-yn-1-ol with 8-bromo-octanoic acid. This results in 16-hydroxyhexadec-9-ynoic acid which is semihydrogenated to cis -16-hydroxyhexadec-9-enoic acid .Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C16H30O3, an average mass of 270.408 Da, and a monoisotopic mass of 270.219482 Da .Wissenschaftliche Forschungsanwendungen

Novel Routes for Modified Fatty Acids

A study by Hosamani and Sattigeri (2005) explored the synthesis of novel 9-[substituted amido]-16-ol-hexadecanoic acids from 16-hydroxyhexadec-cis-9-enoic acid. This process involved reacting various nitriles with 16-hydroxyhexadec-cis-9-enoic acid, demonstrating its utility in producing modified fatty acids for industrial applications (Hosamani & Sattigeri, 2005).

Synthesis of Hydroxy Acids

Ames et al. (1968) detailed the synthesis of 16-hydroxyhexadec-9-enoic acid and its conversion to other hydroxy acids, highlighting its role as a precursor in chemical synthesis (Ames, Goodburn, Jevans, & Mcghie, 1968).

Role in Sex Pheromone Biosynthesis

Fabriàs et al. (1996) investigated the role of derivatives of this compound in the biosynthesis of sex pheromones in Spodoptera littoralis, revealing its significance in biological processes (Fabriàs, Gosalbo, Quintana, & Camps, 1996).

Metabolism in Humans

Hamberg and Samuelsson (1971) identified metabolic products of this compound in humans, providing insights into its role in human physiology (Hamberg & Samuelsson, 1971).

Antimicrobial Activity

Banday, Mattoo, and Rauf (2010) studied the antibacterial activity of compounds synthesized from this compound, indicating its potential in developing new antimicrobial agents (Banday, Mattoo, & Rauf, 2010).

Biocatalytic Production

Jang et al. (2014) engineered a biocatalytic process using Escherichia coli to produce ω-hydroxyundec-9-enoic acid from ricinoleic acid, showing its feasibility for sustainable chemical production (Jang, Jeon, Baek, Lee, & Park, 2014).

Lipoxygenase Pathway in Plants

Osipova et al. (2010) explored the metabolism of this compound via the lipoxygenase pathway in plants, highlighting its biological role in plant metabolism (Osipova, Lantsova, Chechetkin, Mukhitova, Hamberg, & Grechkin, 2010).

Safety and Hazards

According to the safety data sheet, this substance does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC . It is not a PBT or a vPvB . In case of contact, wash with plenty of soap and water . If ingested, rinse mouth with water (only if the person is conscious) and do not induce vomiting .

Eigenschaften

IUPAC Name |

16-hydroxyhexadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1,3,17H,2,4-15H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQJFAIEPUKQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCCCCCCO)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306589 | |

| Record name | 16-Hydroxy-9-hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17278-80-7 | |

| Record name | 16-Hydroxy-9-hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17278-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Hydroxy-9-hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)